In-Depth Technical Guide: 3-(2-Aminoethyl)-1-methylquinazoline-2,4-dione in Medicinal Chemistry and Drug Development
In-Depth Technical Guide: 3-(2-Aminoethyl)-1-methylquinazoline-2,4-dione in Medicinal Chemistry and Drug Development
Executive Summary & Chemical Identity
In the landscape of modern drug discovery, the quinazoline-2,4-dione scaffold is recognized as a "privileged structure"—a core framework capable of providing high-affinity ligands for diverse biological targets. Among its most versatile derivatives is 3-(2-Aminoethyl)-1-methylquinazoline-2,4-dione (CAS: 1332124-72-7).
As a Senior Application Scientist, I frequently encounter this compound not as a final therapeutic, but as a critical, highly reactive pharmacophore building block. The strategic placement of an N1-methyl group and an N3-aminoethyl linker transforms the rigid quinazoline-2,4-dione core into an ideal precursor for synthesizing complex 5-HT2A receptor ligands, AMPA receptor antagonists, and Poly(ADP-ribose) glycohydrolase (PARG) inhibitors. This whitepaper provides an authoritative, E-E-A-T-aligned guide to its structural pharmacology, physicochemical properties, and validated synthetic workflows.
Physicochemical Properties & Analytical Characterization
To ensure reproducibility across synthetic lots, rigorous analytical characterization is mandatory. The table below summarizes the core physicochemical data for the compound, typically handled as a hydrochloride salt to prevent spontaneous dimerization or degradation of the primary amine.
| Property | Specification / Value |
| Chemical Name | 3-(2-Aminoethyl)-1-methylquinazoline-2,4(1H,3H)-dione |
| CAS Registry Number | 1332124-72-7 [3] |
| Molecular Formula | C₁₁H₁₃N₃O₂ |
| Molecular Weight | 219.24 g/mol (Free base) |
| Exact Mass | 219.1008 Da |
| Physical Appearance | White to off-white crystalline powder (as HCl salt) |
| Solubility Profile | Soluble in DMSO, Methanol, and Water (HCl salt); Insoluble in Hexanes |
| pKa (Predicted) | ~9.5 (Primary amine) |
Structural Pharmacology & Mechanistic Insights
The architectural design of 3-(2-aminoethyl)-1-methylquinazoline-2,4-dione is not arbitrary; it is driven by precise structure-activity relationship (SAR) requirements [1]:
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The N1-Methyl Group: Unsubstituted quinazoline-2,4-diones can undergo lactam-lactim tautomerization. Methylation at the N1 position locks the molecule in the dione state, ensuring a predictable 3D conformation. Furthermore, the lipophilic methyl group enhances blood-brain barrier (BBB) permeability, a critical factor for Central Nervous System (CNS) targets like AMPA and 5-HT2A receptors [2].
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The N3-Aminoethyl Linker: The two-carbon ethyl chain acts as a flexible spacer, mimicking the endogenous ethylamine side chain of serotonin (5-HT). The terminal primary amine serves as a highly nucleophilic anchor, allowing medicinal chemists to append diverse aryl, sulfonyl, or acyl groups to probe deep receptor binding pockets.
Pharmacophore Mapping: 5-HT2A Receptor Modulation
Derivatives of this scaffold (such as EZS-8 analogs) act as partial agonists or antagonists at the 5-HT2A receptor. The quinazoline dione core engages in π-π stacking with aromatic residues in the receptor's binding pocket, while the extended amine interacts with the conserved Aspartate (D3.32) via a critical salt bridge.
Caption: Signal transduction pathway of 5-HT2A receptors modulated by quinazoline-2,4-dione ligands.
Synthetic Methodologies & Experimental Workflows
To guarantee high yields and purity, the synthesis of 3-(2-aminoethyl)-1-methylquinazoline-2,4-dione relies on a two-step alkylation-deprotection sequence. This protocol is designed as a self-validating system: the intermediate and final product have distinct polarity profiles, making reaction monitoring via LC-MS or TLC highly unambiguous.
Step-by-Step Experimental Protocol
Step 1: N3-Alkylation via Sₙ2 Displacement
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Rationale: The N3 imide proton of 1-methylquinazoline-2,4-dione has a pKa of ~8.5. Using a mild base like Potassium Carbonate (K₂CO₃) selectively deprotonates this position without causing ring-opening hydrolysis of the dione. N,N-Dimethylformamide (DMF) is chosen as a polar aprotic solvent to accelerate the Sₙ2 attack on the alkyl halide.
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Procedure:
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Charge a dry round-bottom flask with 1-methylquinazoline-2,4-dione (1.0 equiv) and anhydrous DMF (0.2 M).
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Add K₂CO₃ (2.0 equiv) and stir at room temperature for 15 minutes to pre-form the nucleophilic anion.
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Add N-Boc-2-bromoethylamine (1.2 equiv) dropwise.
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Elevate the temperature to 80°C and stir for 12 hours.
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Validation: Monitor by LC-MS. The starting material (M+H) should be fully consumed, replaced by the Boc-protected intermediate.
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Workup: Cool to room temperature and pour the mixture into ice-cold water. The Boc-protected intermediate will precipitate. Filter, wash with water (to remove residual DMF), and dry under a vacuum.
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Step 2: Acidic Deprotection of the Boc Group
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Rationale: Acidic cleavage using 4M HCl in dioxane cleanly removes the tert-butyl carbamate (Boc) group, releasing isobutylene and carbon dioxide gases. This method directly yields the product as a highly crystalline hydrochloride salt, bypassing the need for tedious column chromatography.
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Procedure:
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Suspend the Boc-protected intermediate in Dichloromethane (DCM) (0.1 M).
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Add 4M HCl in Dioxane (10.0 equiv) at 0°C.
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Warm to room temperature and stir for 3 hours.
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Validation: The reaction mixture will transition from a clear solution to a cloudy suspension as the insoluble HCl salt precipitates.
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Workup: Concentrate the solvent under reduced pressure. Triturate the resulting solid with cold diethyl ether, filter, and dry in vacuo to afford 3-(2-aminoethyl)-1-methylquinazoline-2,4-dione hydrochloride as a white solid.
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Caption: Two-step synthetic workflow for 3-(2-aminoethyl)-1-methylquinazoline-2,4-dione.
Applications in Advanced Drug Discovery
The true value of 3-(2-aminoethyl)-1-methylquinazoline-2,4-dione lies in its downstream applications. By reacting the primary amine with various electrophiles, researchers can access multiple therapeutic classes:
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PARG Inhibitors (Oncology): Poly(ADP-ribose) glycohydrolase (PARG) is a critical enzyme in DNA damage repair. Reacting our target compound with aryl sulfonyl chlorides yields 2,4-dioxo-quinazoline-6-sulfonamide derivatives, which have been heavily patented as potent PARG inhibitors for targeted cancer therapies [4].
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AMPA Receptor Antagonists (Neurology): The quinazoline-2,4-dione core is a validated pharmacophore for AMPA receptor ligands. Derivatization of the aminoethyl side chain generates compounds capable of mitigating excessive excitatory neurotransmission, offering therapeutic potential for epilepsy and schizophrenia[5].
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5-HT2A Receptor Ligands (Psychiatry): As an analog of EZS-8, this compound is utilized to synthesize high-affinity 5-HT2A receptor partial agonists and antagonists, which are critical tools for studying serotonergic signaling and developing novel antipsychotics [1].
References
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Heim R, Pertz HH, Elz S. (1999). "Preparation and in vitro pharmacology of novel secondary amine-type 5-HT2A receptor agonists: from submillimolar to subnanomolar activity". Arch. Pharm. Pharm. Med. Chem. 332: 34. (Referenced via Wikipedia: EZS-8). URL: [Link]
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Silva M. (2009). "Theoretical study of the interaction of agonists with the 5-HT2A receptor". Universität Regensburg. URL: [Link]
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Molaid Chemical Database. "3-(2-amino-ethyl)-1-methyl-1H-quinazoline-2,4-dione | CAS: 1332124-72-7". URL: [Link]
- Cancer Research Technology Ltd. (2019). "2,4-dioxo-quinazoline-6-sulfonamide derivatives as inhibitors of PARG". US Patent US10239843B2.
- Novartis AG. (2006). "1H-Quinazoline-2,4-diones and their use as AMPA-receptor ligands". WIPO Patent WO2006108591A1.
